molecular formula C19H20N2O3 B5817446 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole

5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Cat. No. B5817446
M. Wt: 324.4 g/mol
InChI Key: QYRKBKSKHGBLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. Additionally, we will list future directions for the research on this compound.

Mechanism of Action

The mechanism of action of 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exhibits its biological activities through several mechanisms, including inhibition of enzymes, induction of apoptosis, and inhibition of cell proliferation. In addition, it has been found to interact with DNA and RNA, which may contribute to its biological activities.
Biochemical and Physiological Effects
Studies have shown that 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. In anticancer studies, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, it has been found to have antimicrobial activity against several bacterial strains. Furthermore, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. In addition, its synthesis method is relatively simple and yields high purity of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole. One area of research is the development of new drugs based on this compound for the treatment of cancer, bacterial infections, and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, there is a need for the development of new synthesis methods for this compound to improve its yield and purity. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems requires further investigation.

Synthesis Methods

The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole involves the reaction of 2-methoxybenzyl bromide with 2-amino-5-(2,3-dimethylphenoxy)methyl-1,3,4-oxadiazole in the presence of potassium carbonate in dimethylformamide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This synthesis method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antitubercular activities. In addition, it has been found to have potential as an anti-inflammatory agent. Furthermore, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-7-6-10-16(14(13)2)23-12-19-20-18(21-24-19)11-15-8-4-5-9-17(15)22-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRKBKSKHGBLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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